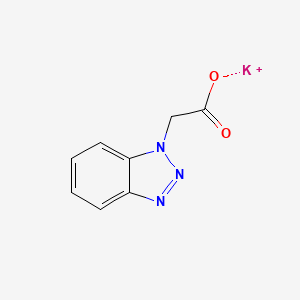
3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel bioactive compounds containing 1,2,4-oxadiazole rings, akin to the structure of 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, have been explored due to their potential antitumor activities. For instance, natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and evaluated for their antitumor efficacy across various cell lines, showcasing significant biological activity and highlighting the therapeutic potential of such compounds (Maftei et al., 2013).
Green Chemistry Approaches
The synthesis of quinazoline-2,4(1H,3H)-diones, structurally related to the target compound, has been achieved through green chemistry methodologies, utilizing CO2 and ionic liquids. This approach not only represents an environmentally friendly synthesis route but also demonstrates the efficiency and versatility of ionic liquids in catalyzing such transformations, potentially offering a sustainable pathway for the synthesis of similar compounds (Lu et al., 2014).
Antimicrobial Activity
Compounds featuring the 1,3,4-oxadiazole moiety, similar to the one in the query compound, have been synthesized and evaluated for their antimicrobial properties. This research has shown that such compounds can exhibit significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents. The incorporation of different substituents and structural moieties influences their biological efficacy, suggesting the potential for further optimization and development (Gupta et al., 2008).
Catalytic Syntheses and Environmental Applications
The catalytic synthesis of complex heterocyclic compounds, including those similar to the query compound, has been explored using environmentally benign conditions. For example, L-proline-catalyzed reactions "on water" have been developed for synthesizing structurally complex ortho-quinones. Such methodologies underscore the potential of using water as a solvent and bio-based catalysts for the synthesis of pharmaceutical intermediates, contributing to greener and more sustainable chemical processes (Rajesh et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the reaction of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine with butyl isocyanate followed by cyclization with phthalic anhydride.", "Starting Materials": [ "3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine", "Butyl isocyanate", "Phthalic anhydride", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine in dimethylformamide and add butyl isocyanate. Stir the mixture at room temperature for 24 hours.", "Step 2: Add chloroform to the reaction mixture and extract the product. Wash the organic layer with water and dry over sodium sulfate.", "Step 3: Dissolve the product in chloroform and add phthalic anhydride. Heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture and filter the product. Wash with chloroform and dry over sodium sulfate.", "Step 5: Recrystallize the product from chloroform and hexane.", "Step 6: Purify the product by column chromatography using chloroform and hexane as eluents.", "Step 7: Dissolve the purified product in a mixture of chloroform and methanol. Add sodium bicarbonate and stir for 1 hour.", "Step 8: Filter the reaction mixture and wash the product with water. Dry over sodium sulfate.", "Step 9: Recrystallize the product from chloroform and hexane.", "Step 10: Purify the product by column chromatography using chloroform and hexane as eluents." ] } | |
Numéro CAS |
1207024-87-0 |
Nom du produit |
3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C22H22N4O3S |
Poids moléculaire |
422.5 |
Nom IUPAC |
3-butyl-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C22H22N4O3S/c1-3-4-13-25-21(27)17-7-5-6-8-18(17)26(22(25)28)14-19-23-20(24-29-19)15-9-11-16(30-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
FOINICVKOKGZGG-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)SC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)
![N-isobutyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2452335.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2452337.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2452338.png)
![N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2452340.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2452344.png)
![2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide](/img/structure/B2452346.png)
![N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452348.png)
![1-(3-chloro-4-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2452350.png)

